

Physical and chemical properties of homovanillonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Hydroxy-3-methoxyphenylacetonitrile
Cat. No.:	B1293680

[Get Quote](#)

Homovanillonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillonitrile, systematically known as **4-hydroxy-3-methoxyphenylacetonitrile**, is a nitrile compound of significant interest in various scientific domains. It serves as a key intermediate in the synthesis of pharmaceuticals and is recognized as a metabolite of the neurotransmitter dopamine.^[1] This technical guide provides an in-depth overview of the physical and chemical properties of homovanillonitrile, detailed experimental protocols, and an exploration of its role in biological pathways.

Physical and Chemical Properties

Homovanillonitrile is a solid at room temperature with a melting point in the range of 56-57 °C.^[2] Its structural characteristics and other key physical properties are summarized in the tables below.

Identification and Structure

Property	Value
CAS Number	4468-59-1
Molecular Formula	C ₉ H ₉ NO ₂
Molecular Weight	163.17 g/mol
IUPAC Name	(4-hydroxy-3-methoxyphenyl)acetonitrile
Synonyms	Homovanillonitrile, 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile
SMILES	COc1cc(CC#N)ccc1O
InChI	1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3

Physical Properties

Property	Value
Melting Point	56-57 °C
Boiling Point	135-145 °C at 2 mmHg

Quantitative solubility data in various solvents is not readily available in the searched literature.

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of homovanillonitrile would be expected to show the following signals: a singlet for the methoxy group protons, a singlet for the benzylic protons, and signals for the three aromatic protons, along with a broad singlet for the hydroxyl proton.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of homovanillonitrile provides detailed information about its carbon framework.

Chemical Shift (ppm)	Assignment
Not available	Aromatic C-OH
Not available	Aromatic C-OCH ₃
Not available	Aromatic CH
Not available	Aromatic CH
Not available	Aromatic C-CH ₂ CN
Not available	Aromatic CH
~118	-C≡N
~56	-OCH ₃
~23	-CH ₂ CN

Note: Specific peak assignments for all aromatic carbons were not found in the provided search results. The chemical shift for the nitrile carbon is a typical value for this functional group.

Infrared (IR) Spectroscopy

The IR spectrum of homovanilloniitrile is characterized by several key absorption bands that correspond to its functional groups.

Wavenumber (cm ⁻¹)	Vibration
~3400 (broad)	O-H stretch (phenolic)
~3050-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch
~2250	C≡N stretch (nitrile)
~1600, ~1515, ~1450	Aromatic C=C skeletal vibrations
~1270, ~1030	C-O stretch (aryl ether)

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Mass Spectrometry

The mass spectrum of homovanillonitrile would show a molecular ion peak (M^+) at m/z 163, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules and characteristic cleavages of the benzyl group.

m/z	Possible Fragment
163	$[M]^+$ (Molecular ion)
148	$[M - CH_3]^+$
134	$[M - HCN]^+$
122	$[M - CH_2CN]^+$

Note: This is a predicted fragmentation pattern based on the structure of homovanillonitrile.

Chemical Properties and Reactivity

Synthesis

Homovanillonitrile can be synthesized from vanillyl alcohol. One common method involves the reaction of vanillyl alcohol with sodium cyanide in a solvent such as dimethylformamide (DMF) at an elevated temperature.^[3]

Hydrolysis

The nitrile group of homovanillonitrile can be hydrolyzed under acidic or basic conditions to yield homovanillic acid, a major metabolite of dopamine.^[4]

Reduction

The nitrile group can be reduced to a primary amine, yielding 2-(4-hydroxy-3-methoxyphenyl)ethylamine, also known as homovanillylamine. This transformation can be achieved through catalytic hydrogenation.

Stability and Storage

Homovanillonitrile should be stored in a cool, dry place, away from strong oxidizing agents.[\[2\]](#) Information on its degradation pathways is limited, but like many phenolic compounds, it may be susceptible to oxidation over time.

Experimental Protocols

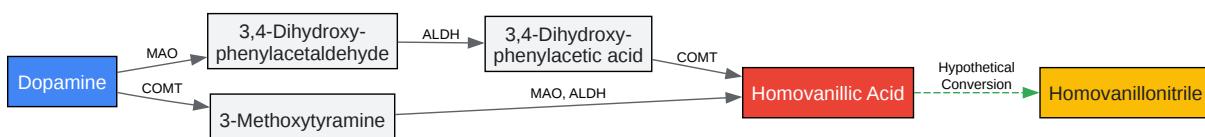
Synthesis of Homovanillonitrile from Vanillyl Alcohol[\[3\]](#)

- Reaction Setup: In a round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve vanillyl alcohol (0.12 mol) in 300 mL of N,N-dimethylformamide (DMF).
- Addition of Cyanide: Add sodium cyanide (0.14 mol) to the solution.
- Reaction: Heat the mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
- Work-up:
 - Cool the reaction mixture to room temperature and cautiously add 100 mL of water.
 - Basify the mixture to pH 10 with solid sodium hydroxide.
 - Remove the DMF by distillation under reduced pressure.
 - Add 250 mL of water and then acetic acid until a neutral pH (~7) is reached.
- Extraction: Extract the aqueous mixture with chloroform (5 x 100 mL).
- Purification:
 - Combine the organic extracts and wash with water (5 x 50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$).
 - Remove the solvent under reduced pressure to obtain the crude product as a brown oil.

Purification by Column Chromatography

- Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., a mixture of hexanes and ethyl acetate).[5]
- Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.
- Sample Loading: Dissolve the crude homovanillonitrile in a minimal amount of the eluent and carefully load it onto the top of the column.
- Elution: Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.
- Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified homovanillonitrile.

Spectroscopic Sample Preparation


- NMR Spectroscopy: Dissolve 5-25 mg of homovanillonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Filter the solution into a clean NMR tube.
- IR Spectroscopy (KBr Pellet): Grind 1-2 mg of homovanillonitrile with approximately 100 mg of dry potassium bromide (KBr) until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a pellet press.
- Mass Spectrometry (EI): Dissolve a small amount of homovanillonitrile in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Dilute this solution further to the low $\mu\text{g/mL}$ range before injection into the mass spectrometer.

Biological Role and Signaling Pathway

Homovanillonitrile is a metabolite in the dopamine metabolic pathway. Dopamine is a crucial neurotransmitter in the brain, and its metabolism is tightly regulated by several enzymes.[6][7][8]

Dopamine Metabolism Pathway

Dopamine is primarily metabolized by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The action of these enzymes on dopamine leads to the formation of homovanillic acid (HVA).^{[6][7][8]} While homovanillonitrile itself is not a direct product in the main pathway, it is closely related to HVA and can be considered part of the broader metabolic network.

[Click to download full resolution via product page](#)

Caption: Simplified dopamine metabolism pathway leading to homovanillic acid.

Biological Activity

While research has focused more on the derivatives of homovanillonitrile for their potential anticancer and antimicrobial activities, the parent compound itself serves as an important scaffold for drug design.^[1] Limited information is available on the specific biological activities of homovanillonitrile.

Safety Information

Homovanillonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.^[2]

- Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.^[2]
- First Aid:
 - If swallowed: Call a poison center or doctor if you feel unwell.

- If on skin: Wash with plenty of soap and water.
- If inhaled: Remove person to fresh air and keep comfortable for breathing.
- If in eyes: Rinse cautiously with water for several minutes.

Conclusion

Homovanillonitrile is a valuable chemical compound with important applications in synthetic chemistry and potential relevance in neurobiology. This guide has provided a comprehensive overview of its physical and chemical properties, spectroscopic data, and relevant experimental protocols. Further research is warranted to fully elucidate its solubility profile, detailed spectroscopic characteristics, and its specific biological activities to unlock its full potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. shutterstock.com [shutterstock.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. en.humanmetabolome.com [en.humanmetabolome.com]
- To cite this document: BenchChem. [Physical and chemical properties of homovanillonitrile]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1293680#physical-and-chemical-properties-of-homovanillonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com